(7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid
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Overview
Description
(7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid is a derivative of indole, a heterocyclic aromatic organic compound Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid can be achieved through various methods. One common approach involves the Fischer indole synthesis, which is a well-established method for constructing indole rings. This method typically involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core .
Another method involves the use of palladium-catalyzed reactions, such as the Larock indole synthesis, which allows for the formation of highly functionalized indole derivatives . This method can be combined with other reactions, such as Buchwald–Hartwig amination and C–H activation, to introduce additional functional groups onto the indole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis or other catalytic processes that offer high yields and efficiency. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindoles or other oxygen-containing derivatives.
Reduction: Reduction of the indole ring can lead to the formation of indolines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents such as halogens or nitro compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindoles, while reduction can produce indolines. Substitution reactions can introduce various functional groups onto the indole ring, leading to a wide range of derivatives.
Scientific Research Applications
(7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity and leading to diverse biological effects . For example, they can inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its potential anticancer properties.
3,3’-Diindolylmethane: A derivative of indole-3-carbinol with potential therapeutic applications in cancer prevention.
Uniqueness
(7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid is unique due to its specific substitution pattern on the indole ring, which can confer distinct biological activities and chemical reactivity compared to other indole derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-(7-ethyl-2-methyl-1H-indol-3-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-3-9-5-4-6-10-11(7-12(15)16)8(2)14-13(9)10/h4-6,14H,3,7H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQSZOISNDIQJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=C(N2)C)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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